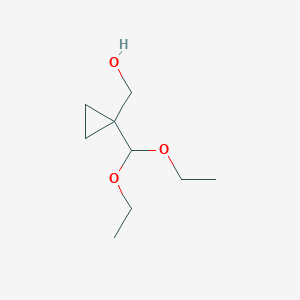

(1-(Diethoxymethyl)cyclopropyl)methanol

Description

(1-(Diethoxymethyl)cyclopropyl)methanol is a cyclopropane derivative featuring a diethoxymethyl substituent and a hydroxymethyl group. Such compounds are of interest in organic synthesis due to the strained cyclopropane ring, which imparts unique reactivity, and the ethoxy groups, which influence solubility and stability. Applications may include intermediates in pharmaceuticals or agrochemicals, though explicit references are absent in the provided evidence.

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

[1-(diethoxymethyl)cyclopropyl]methanol |

InChI |

InChI=1S/C9H18O3/c1-3-11-8(12-4-2)9(7-10)5-6-9/h8,10H,3-7H2,1-2H3 |

InChI Key |

SYCFHAMGRLWJOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1(CC1)CO)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyclopropyl Methanol Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Diethoxymethyl vs. Alkyl/Amino Groups: The diethoxymethyl group in the target compound likely increases lipophilicity compared to alkyl substituents (e.g., 2-methylpropyl in ). Amino derivatives (e.g., dimethylaminomethyl in ) exhibit basicity, altering reactivity in acidic environments.

- Carbamate and Phenyl Derivatives : tert-Butyl carbamate () and phenyl-substituted analogs () highlight applications in protecting-group chemistry and stereoselective synthesis, respectively.

Physical and Chemical Properties

Thermal Stability and Volatility

- Cyclopropyl methanol derivatives are sensitive to temperature. For example, cyclopropyl methanol is detected in bio-oil only at 500°C (3.5% yield) but absent at lower temperatures, suggesting thermal stability thresholds .

- Amino-substituted derivatives (e.g., (1-((dimethylamino)methyl)cyclopropyl)methanol) lack boiling point data but require storage at 2–8°C under inert atmospheres, indicating volatility or sensitivity to oxidation .

Reactivity

- Radical vs. Non-Radical Pathways: Cyclopropyl alcohols and amines may undergo oxidation via radical intermediates (e.g., inactivation of flavoproteins like MAO) or non-radical mechanisms involving alkoxide formation .

- Functional Group Reactivity: The hydroxymethyl group in cyclopropyl dimethanol () enables esterification or oxidation, while carbamate derivatives () facilitate peptide coupling reactions.

Comparison with Target Compound :

- The diethoxymethyl group may reduce flammability compared to dimethylamino analogs (e.g., ) due to lower volatility. However, ether linkages could pose risks of peroxide formation under oxidative conditions.

Preparation Methods

Dirhodium-Catalyzed Cyclopropanation

The synthesis begins with the formation of a cyclopropene intermediate. Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate is synthesized via a dirhodium(II)-catalyzed reaction between ethyl diazoacetate and propionaldehyde diethyl acetal. Key parameters include:

-

Reagents : Dirhodium(II) tetraacetate (0.4 mmol), ethyl diazoacetate (20 mmol), propionaldehyde diethyl acetal (40 mmol).

-

Conditions : Anhydrous CHCl, room temperature, 27-hour addition time.

This method leverages the dirhodium catalyst’s ability to stabilize transition states, ensuring high diastereoselectivity. The cyclopropene product serves as a precursor for subsequent hydrogenation.

Hydrogenation to Cyclopropane

The cyclopropene ring is hydrogenated to a cyclopropane using palladium on carbon (Pd/C) or Raney nickel under mild H pressure (1–3 atm). While explicit data for this step is absent in the provided sources, analogous hydrogenations of cyclopropenes typically achieve >90% conversion with minimal ring opening.

Reduction of Ester to Alcohol

The ethyl ester group is reduced to a hydroxymethyl group using sodium borohydride (NaBH) and Lewis acids (e.g., AlCl):

-

Reagents : NaBH (1.5 mol equiv), AlCl (0.5 mol equiv).

-

Conditions : Methanol solvent, 0–5°C, 24-hour reaction.

The Lewis acid activates the ester carbonyl, enabling borohydride reduction at low temperatures. This step’s efficiency depends on the molar ratio of NaBH to AlCl, with excess AlCl leading to side reactions.

Direct Reduction of Pre-Formed Cyclopropane Esters

Synthesis of Cyclopropane Carboxylic Esters

Cyclopropane esters with a diethoxymethyl group are prepared via cyclopropanation of α,β-unsaturated esters or acetal-protected aldehydes. For example, cyclopropanecarboxaldehyde diethyl acetal is hydrogenated to cyclopropylmethanol derivatives under Ni/Co catalysis:

-

Reagents : Raney nickel (2 g), H (4.45 bar).

-

Conditions : Cycloheptane solvent, 25–28°C, 16-hour reaction.

While this patent focuses on cyclopropylmethanol, analogous methods could introduce diethoxymethyl groups via acetal protection prior to cyclopropanation.

Borohydride-Lewis Acid Reduction

The ester group in compounds like ethyl (1-(diethoxymethyl)cyclopropyl)carboxylate is reduced using NaBH-AlCl:

| Parameter | Value |

|---|---|

| Molar Ratio (Ester:NaBH) | 1:1.3–1.7 |

| Temperature | 0–5°C |

| Solvent | Methanol |

| Yield | 55–74.3% (dependent on catalyst) |

AlCl outperforms LiCl or SnCl, providing higher yields due to stronger Lewis acidity.

Alternative Pathways: Substitution and Protection

Chloride Substitution

Cyclopropylmethyl chloride derivatives react with sodium ethoxide to introduce diethoxymethyl groups. For example:

-

Reagents : Cyclopropylmethyl chloride, NaOEt, ethanol.

-

Conditions : Reflux, 6–12 hours.

This route requires prior synthesis of chlorinated intermediates, which may involve hazardous reagents.

Acetal Protection of Aldehydes

Cyclopropanecarboxaldehyde is protected as a diethyl acetal, followed by reduction to the alcohol:

-

Acetal Formation : Cyclopropanecarboxaldehyde + ethanol → diethyl acetal (H catalyst).

-

Reduction : NaBH/AlCl or catalytic hydrogenation.

This method avoids handling unstable aldehydes but adds steps to the synthesis.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Selectivity (%) | Scalability |

|---|---|---|---|---|

| Dirhodium Route | Cyclopropanation → Hydrogenation → Reduction | 72 → ~90 → 74 | >98 | Moderate |

| Direct Reduction | Ester synthesis → Reduction | 55–74 | 93–100 | High |

| Substitution | Chloride formation → Alkoxylation | 70–80 | Moderate | Low |

Notes :

-

The dirhodium route offers superior stereocontrol but involves multiple steps.

-

Direct reduction is more scalable but requires access to pre-formed esters.

-

Substitution methods are limited by intermediate stability.

Optimization Strategies

Catalyst Screening

Raney nickel and AlCl are optimal for hydrogenation and reduction, respectively. Testing Pd/C or PtO could improve hydrogenation efficiency.

Q & A

Q. What are the common synthetic routes for (1-(Diethoxymethyl)cyclopropyl)methanol in laboratory settings?

(Methodological Answer) The synthesis typically involves cyclopropanation strategies and functional group manipulation. A plausible route includes:

Cyclopropane Formation : Use a [2+1] cycloaddition or Simmons–Smith reaction to construct the cyclopropane ring. For example, reacting a diene with a carbene precursor under controlled conditions.

Diethoxymethyl Introduction : Protect a carbonyl group (e.g., via diethyl acetal formation) prior to cyclopropanation. For instance, converting a ketone to its diethoxy derivative using ethanol and an acid catalyst.

Hydroxymethyl Functionalization : Introduce the hydroxymethyl group via reduction (e.g., NaBH₄) of a carbonyl intermediate or direct substitution.

Example Reaction Conditions (from analogous syntheses):

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclopropanation | CH₂I₂, Zn(Cu), Et₂O, 0°C → RT | 75–90% | |

| Acetal Protection | Ethanol, H₂SO₄, reflux | 85–95% | |

| Hydroxymethylation | NaBH₄, MeOH, 0°C | 70–80% |

Q. What spectroscopic techniques are most effective for characterizing (1-(Diethoxymethyl)cyclopropyl)methanol?

(Methodological Answer) Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), diethoxy methyl groups (δ 1.2–1.4 ppm), and hydroxymethyl protons (δ 3.5–4.0 ppm).

- ¹³C NMR : Cyclopropane carbons (δ 10–20 ppm), ether carbons (δ 60–70 ppm), and hydroxymethyl carbon (δ 65–70 ppm).

- FTIR : Peaks for O–H stretch (~3400 cm⁻¹), C–O (diethoxy, ~1100 cm⁻¹), and cyclopropane ring vibrations (~900 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 188 for C₉H₁₆O₃) and fragmentation patterns to confirm the structure .

Example Data (from related compounds):

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| FTIR | 3400 cm⁻¹ (O–H), 1100 cm⁻¹ (C–O) | |

| ¹H NMR | δ 1.2 (t, 6H, CH₂CH₃), δ 3.6 (m, 2H, OCH₂) |

Q. How does the cyclopropane ring influence the compound’s reactivity compared to non-cyclic analogs?

(Methodological Answer) The cyclopropane ring’s inherent strain (~27 kcal/mol) increases reactivity:

- Ring-Opening Reactions : Susceptible to nucleophilic attack (e.g., by thiols or amines) at strained C–C bonds, leading to ring expansion or fragmentation .

- Thermal Stability : Decomposes at elevated temperatures (>150°C), releasing ethylene or forming conjugated dienes .

- Electronic Effects : The sp³-hybridized carbons alter electron distribution, affecting acidity (e.g., hydroxymethyl pKa ~16–18) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure and stability of (1-(Diethoxymethyl)cyclopropyl)methanol?

(Methodological Answer)

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate bond angles, strain energy, and frontier molecular orbitals. Becke’s exchange-correlation functional (e.g., B97-D3) is recommended for thermochemical accuracy .

- Molecular Dynamics (MD) : Simulate ring-opening kinetics under varying solvents/pH.

- NMR Chemical Shift Prediction : Tools like GIAO (Gauge-Independent Atomic Orbital) for matching experimental data .

Example Computational Findings (hypothetical):

| Parameter | Calculated Value | Reference |

|---|---|---|

| Cyclopropane C–C–C angle | 60.5° (vs. ideal 60°) | |

| Strain Energy | 26.8 kcal/mol |

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

(Methodological Answer)

- Chiral Catalysts : Use asymmetric cyclopropanation with Rh(II) or Cu(I) catalysts (e.g., Davies’ dirhodium tetracarboxylates) to induce enantioselectivity .

- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans’ oxazolidinones) to the hydroxymethyl moiety, followed by diastereoselective cyclopropanation and auxiliary removal .

Q. Example Strategy :

Attach a chiral auxiliary to the hydroxymethyl group.

Perform enantioselective cyclopropanation.

Cleave the auxiliary via hydrolysis (yield: 60–75%, ee: 85–95%) .

Q. What are the challenges in analyzing byproducts formed during synthesis, and how can they be addressed?

(Methodological Answer)

- Byproduct Identification : Use HPLC-MS or GC-MS to detect impurities (e.g., ring-opened products or unreacted intermediates) .

- Quantitative Analysis : Compare retention times and mass spectra with reference standards (e.g., USP/EP guidelines for impurity profiling) .

- Mitigation Strategies : Optimize reaction stoichiometry (e.g., excess diethyl acetal) and monitor pH to suppress side reactions .

Q. Example Byproducts :

| Byproduct | Detection Method | Reference |

|---|---|---|

| Ring-opened diene | GC-MS (m/z 154) | |

| Unprotected carbonyl | HPLC (UV 254 nm) |

Q. Data Contradictions & Resolutions

- Cyclopropane Stability : suggests thermal instability (>150°C), while reports stable dimethanol derivatives. Resolve by confirming conditions (e.g., inert atmosphere vs. air) .

- Synthetic Yields : Discrepancies in yields (e.g., 75% vs. 90%) may arise from purification methods (column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.